N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide
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Overview
Description
N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromo-substituted pyrazole ring, an ethyl group, a methoxy group, and a carboxamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.
Ethylation: The ethyl group is introduced via an alkylation reaction using an appropriate ethylating agent.
Formation of the Pyran Ring: The pyran ring is synthesized separately through a cyclization reaction involving a suitable precursor.
Coupling Reaction: The pyrazole and pyran rings are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide
- N-(4-bromo-5-methyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide
- N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxylic acid
Uniqueness
N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O4/c1-3-6-10(13)11(16-15-6)14-12(18)8-4-7(17)9(19-2)5-20-8/h4-5H,3H2,1-2H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYXWIYPYUUBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)NC(=O)C2=CC(=O)C(=CO2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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